2,3-Pentanedione-13C2

CAS No.:

Cat. No.: VC20240109

Molecular Formula: C5H8O2

Molecular Weight: 102.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O2 |

|---|---|

| Molecular Weight | 102.10 g/mol |

| IUPAC Name | (1,2-13C2)pentane-2,3-dione |

| Standard InChI | InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |

| Standard InChI Key | TZMFJUDUGYTVRY-NDLBAUGKSA-N |

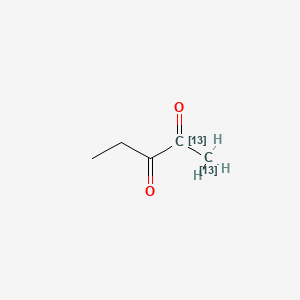

| Isomeric SMILES | CCC(=O)[13C](=O)[13CH3] |

| Canonical SMILES | CCC(=O)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Pentanedione-13C2 features two adjacent carbonyl groups at positions 2 and 3 of a five-carbon chain, with carbon-13 isotopes replacing the natural carbon-12 at these positions. The structure is represented as , where the central carbons (C2 and C3) are isotopically labeled. The presence of enables precise tracking in spectroscopic and mass spectrometric analyses.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 102.10 g/mol | |

| IUPAC Name | (1,2-)pentane-2,3-dione | |

| InChI Key | TZMFJUDUGYTVRY-NDLBAUGKSA-N | |

| Isomeric SMILES | CCC(=O)13C[13CH3] |

Synthesis and Isotopic Labeling Techniques

Synthetic Routes

The synthesis of 2,3-pentanedione-13C2 typically involves isotopic enrichment of the parent compound, 2,3-pentanedione. A common method utilizes -labeled acetic acid and acetyl chloride in a condensation reaction catalyzed by Lewis acids such as boron trifluoride. The reaction proceeds via nucleophilic acyl substitution, forming the diketone backbone with incorporation at the desired positions.

Table 2: Comparative Synthesis Conditions

| Method | Reactants | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | -acetic acid, acetyl chloride | BF₃ | 75–85 | ≥98 |

| Oxidation | 2,3-Pentanediol-13C2 | KMnO₄ | 60–70 | ≥95 |

Purification and Characterization

Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from unreacted precursors and byproducts. High-performance liquid chromatography (HPLC) with UV detection at 280 nm further ensures isotopic and chemical purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the enrichment and structural integrity.

Chemical Reactivity and Formation Pathways

Reaction Mechanisms

2,3-Pentanedione-13C2 participates in reactions typical of α-diketones, including:

-

Oxidative Cleavage: Reaction with strong oxidizers like potassium permanganate yields acetic acid and propionic acid fragments.

-

Reduction: Catalytic hydrogenation with palladium produces 2,3-pentanediol-13C2, retaining isotopic labels.

-

Maillard Reaction: In glycine/glucose model systems, it forms via both intact sugar backbone pathways (60–86% at pH 5) and fragment recombination (dominant at pH 9) .

Environmental and pH-Dependent Behavior

Studies using the CAMOLA (Carbon Module Labeling) technique reveal that moisture and pH critically influence formation pathways :

-

Dry Conditions: 70–82% of 2,3-pentanedione derives from intact glucose backbones, irrespective of amino acid type.

-

Aqueous Conditions: At pH 5, intact glucose contributes 60–86%, while pH 9 favors C3/C2 and C4/C1 fragment recombination.

Table 3: Pathway Distribution Under Varying Conditions

| Condition | Intact Backbone Contribution (%) | Fragment Recombination (%) |

|---|---|---|

| Dry heating | 70–82 | 18–30 |

| Aqueous, pH 5 | 60–86 | 14–40 |

| Aqueous, pH 9 | <10 | >90 |

Applications in Scientific Research

Metabolic Tracing

The compound’s labels enable precise tracking of carbon flux in metabolic networks. For instance, in studies of hepatic glycolysis, it elucidates the fate of acetyl-CoA derivatives in the tricarboxylic acid (TCA) cycle.

Flavor and Food Chemistry

In extrusion cooking, 83% of 2,3-pentanedione forms via intact glucose backbones, highlighting its role in generating buttery flavors in thermally processed foods . Its concentration correlates with sensory profiles in baked goods and dairy products.

Analytical Chemistry

As an internal standard in gas chromatography-mass spectrometry (GC-MS), it improves quantification accuracy for volatile organic compounds in environmental and biological samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume